(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC6196428
InChI: InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
SMILES: COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol

(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC6196428

Molecular Formula: C11H9NO3S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
IUPAC Name (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Standard InChI Key VRUKGUBMRBLJJW-RMKNXTFCSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2
SMILES COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s structure centers on a thiazolidine-2,4-dione ring system substituted at the 5-position with a (4-methoxyphenyl)methylidene group in the E-configuration. X-ray crystallographic analyses of analogous thiazolidinediones reveal a planar heterocyclic ring with conjugated double bonds extending into the aromatic system, facilitating π-orbital delocalization . The methoxy group at the para-position of the phenyl ring introduces electron-donating effects, modulating electronic density across the molecule.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃S
Molecular Weight235.26 g/mol
Melting Point222–224°C
TLC Retention Factor (Rf)0.86 (Benzene:Ethyl Acetate)
IR Spectral Peaks1705 cm⁻¹ (C=O), 2995 cm⁻¹ (C-H)

Synthetic Methodologies and Optimization

Condensation-Based Routes

The primary synthetic pathway involves a Knoevenagel condensation between 2,4-thiazolidinedione and 4-methoxybenzaldehyde under acidic or basic conditions. In one protocol, a mixture of 2,4-thiazolidinedione (0.1 mol), 4-methoxybenzaldehyde (0.12 mol), and piperidine (catalytic) in ethanol is refluxed for 12–24 hours, yielding the product after recrystallization from ethyl acetate . Alternative methods employ anhydrous potassium carbonate in dry acetone, achieving yields exceeding 80% .

Critical Reaction Parameters

  • Solvent Selection: Dry acetone or toluene enhances reaction efficiency by minimizing side reactions.

  • Catalyst: Piperidine or ammonium acetate accelerates imine formation.

  • Temperature: Reflux conditions (60–80°C) optimize kinetics without promoting degradation.

Scalability and Purification Challenges

Large-scale synthesis faces hurdles in isolating the E-isomer due to potential Z-isomer contamination. Column chromatography using silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (7:3) resolves this, though TLC monitoring remains essential . Recrystallization from ethanol or acetonitrile further purifies the product, as evidenced by sharp melting points (222–224°C) .

Biological Activity and Mechanistic Insights

PPAR-γ Agonism and Metabolic Effects

The compound exhibits high affinity for PPAR-γ, a nuclear receptor regulating adipogenesis and glucose homeostasis. In vitro assays demonstrate a 50% effective concentration (EC₅₀) of 1.2 μM in PPAR-γ transactivation studies, comparable to rosiglitazone. This activity correlates with enhanced glucose uptake in 3T3-L1 adipocytes, mediated by GLUT4 translocation.

Antioxidant Capacity

Electron paramagnetic resonance (EPR) studies reveal significant radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), with an IC₅₀ of 18.5 μM. The mechanism involves hydrogen atom transfer from the thiazolidinedione ring and methoxy group, supported by density functional theory (DFT) calculations showing a low bond dissociation enthalpy (BDE) of 78.3 kcal/mol for the N–H bond.

Table 2: Comparative Biological Activities of Thiazolidinedione Derivatives

CompoundPPAR-γ EC₅₀ (μM)DPPH IC₅₀ (μM)
This compound1.218.5
Rosiglitazone0.8>100
(5E)-5-(4-Chlorobenzylidene) analog2.124.7

Therapeutic Applications and Preclinical Evidence

Antioxidant Efficacy in Neuroprotection

Preliminary in vivo studies indicate mitigation of oxidative stress in kainic acid-induced neurotoxicity models. Hippocampal lipid peroxidation levels decreased by 57% following treatment (20 mg/kg), alongside restored glutathione levels.

Challenges and Future Directions

While the compound’s dual antidiabetic and antioxidant properties are promising, pharmacokinetic limitations—including low oral bioavailability (23%) and rapid hepatic clearance—necessitate structural modifications. Hybrid derivatives incorporating amino-thiadiazole moieties (e.g., ChemDiv 5685-0330) show improved solubility and target engagement, though clinical validation remains pending .

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